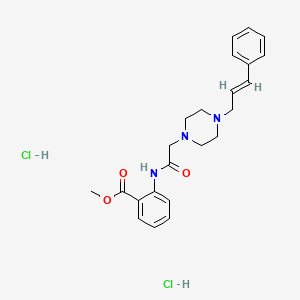

(E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride

Description

“(E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride” is a synthetic organic compound featuring a piperazine core substituted with a cinnamyl group and an acetamidobenzoate ester. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research applications. This compound is primarily utilized in early-stage drug discovery, particularly in studies targeting neurological and inflammatory pathways due to its structural resemblance to bioactive piperazine derivatives.

Properties

IUPAC Name |

methyl 2-[[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetyl]amino]benzoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3.2ClH/c1-29-23(28)20-11-5-6-12-21(20)24-22(27)18-26-16-14-25(15-17-26)13-7-10-19-8-3-2-4-9-19;;/h2-12H,13-18H2,1H3,(H,24,27);2*1H/b10-7+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNDWSGPEYKVJP-WRQJSNHTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with cinnamyl chloride under basic conditions to form 4-cinnamylpiperazine.

Acetamido Linkage Formation: The 4-cinnamylpiperazine is then reacted with 2-bromoacetamide to introduce the acetamido group.

Esterification: The final step involves the esterification of the resulting compound with methyl 2-aminobenzoate in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the amide or ester functionalities, potentially converting them to amines or alcohols, respectively.

Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit activity as a ligand for certain receptors or enzymes, making it useful in the study of biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmaceutical agent. It could be investigated for its efficacy in treating various conditions, particularly those involving the central nervous system due to the presence of the piperazine ring.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride would depend on its specific biological target. The piperazine ring is known to interact with neurotransmitter receptors, suggesting potential activity in modulating neurotransmission. The cinnamyl group may enhance binding affinity through hydrophobic interactions, while the acetamido and benzoate groups could contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Notes on Comparative Analysis Limitations

Proprietary synthesis methods and unpublished preclinical data from suppliers like HangZhou DHiBiO limit transparency in direct compound comparisons.

Structural analogs with published data (e.g., benzylpiperazines) are often simpler, reducing the validity of extrapolated bioactivity predictions.

Biological Activity

(E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C_{19}H_{24}Cl_2N_2O_3

The structure includes a piperazine ring substituted with a cinnamyl group, which is known for its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Tyrosinase Inhibition : Similar compounds have shown efficacy in inhibiting tyrosinase, an enzyme critical in melanin production. This inhibition can be beneficial for treating hyperpigmentation disorders .

- Antioxidant Activity : The presence of aromatic rings and functional groups may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress .

- Cytotoxic Effects : Preliminary studies suggest that certain analogs exhibit cytotoxicity against cancer cell lines, indicating potential use in cancer therapy .

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound. The following table summarizes key findings from these studies:

Case Studies

Case studies involving similar compounds have demonstrated their potential in clinical applications:

- Hyperpigmentation Treatment : Compounds with similar structures have been tested for their ability to reduce melanin synthesis in human skin cells, showing promise as skin-lightening agents.

- Cancer Therapeutics : Analogous piperazine derivatives have been explored for their anticancer properties, with some demonstrating selective toxicity towards tumor cells while sparing normal cells.

Q & A

Q. What are the optimal synthetic routes for (E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Amide coupling : React methyl 2-aminobenzoate with 2-(4-cinnamylpiperazin-1-yl)acetic acid using coupling agents like EDC/HOBt or DCC.

- Salt formation : Treat the free base with HCl in a solvent like ethanol or methanol to form the dihydrochloride salt .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) for high purity.

Q. Key Optimization Strategies :

- Monitor reaction progress via TLC or HPLC.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of the cinnamyl group.

- Adjust stoichiometry (1.2:1 molar ratio of acid to amine) to minimize unreacted starting material.

Q. Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DMF, RT, 24h | 65–75 | >90% |

| Salt Formation | HCl (2 eq.), EtOH, reflux, 2h | 85–90 | >95% |

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer: Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm the (E)-cinnamyl configuration (δ 6.5–7.2 ppm for vinyl protons) and piperazine ring protons (δ 2.5–3.5 ppm) .

- HPLC-MS : Reverse-phase C18 column (ACN/0.1% formic acid gradient) to assess purity (>98%) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~500).

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl values (±0.3% tolerance).

Critical Note : Dihydrochloride salts may exhibit hygroscopicity; store samples in a desiccator .

Q. What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-protected vials. Dihydrochloride salts are prone to decomposition under humidity; use desiccants .

- In-solution stability : Prepare fresh solutions in degassed solvents (e.g., DMSO or PBS) to prevent oxidation. Avoid repeated freeze-thaw cycles.

- Decomposition Pathways : Monitor for hydrolysis of the ester group (pH > 8) or cinnamyl isomerization (exposure to light/heat) via HPLC .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values in kinase assays)?

Methodological Answer:

- Assay Optimization :

- Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Use positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions.

- Data Analysis :

- Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀.

- Perform statistical tests (ANOVA) to assess batch-to-batch variability in compound synthesis .

Case Study : Discrepancies in PI3K inhibition assays may arise from differences in ATP concentrations (1 mM vs. 10 µM); adjust assay buffers to match physiological conditions.

Q. What strategies are effective for impurity profiling during scale-up synthesis?

Methodological Answer:

- Identify Impurities : Use LC-MS/MS to detect byproducts (e.g., unreacted starting materials, N-oxide derivatives from piperazine oxidation) .

- Quantification : Compare against reference standards (e.g., USP guidelines) with a detection limit of 0.1% .

Q. Table 2: Common Impurities and Mitigation Strategies

| Impurity | Source | Mitigation |

|---|---|---|

| N-Oxide derivative | Oxidation of piperazine | Use antioxidants (e.g., BHT) during synthesis |

| Ester hydrolysis product | Aqueous conditions | Control pH (<7) and reaction temperature |

Q. How can computational modeling predict the compound’s pharmacokinetic properties and target binding affinity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., serotonin receptors). Focus on the piperazine-cinnamyl motif’s role in binding .

- ADME Prediction : Tools like SwissADME estimate logP (~3.5), blood-brain barrier permeability, and CYP450 metabolism.

- Validation : Cross-reference with in vitro permeability assays (Caco-2 cells) and microsomal stability tests .

Q. What in vivo experimental designs are suitable for evaluating neuropharmacological activity?

Methodological Answer:

- Animal Models : Use murine models (e.g., forced swim test for antidepressant activity) with doses ranging 10–50 mg/kg (IP or PO).

- Pharmacokinetics : Measure plasma half-life via LC-MS/MS and correlate with behavioral outcomes.

- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in the brain .

Ethical Note : Follow ARRIVE guidelines for humane endpoints and sample sizes.

Q. How can researchers address selectivity issues when the compound interacts with multiple receptor subtypes?

Methodological Answer:

- Panel Screening : Test against a broad receptor/kinase panel (e.g., CEREP or Eurofins).

- Structure-Activity Relationship (SAR) : Modify the cinnamyl or benzoate group to reduce off-target binding .

- Functional Assays : Use calcium flux or cAMP assays to distinguish agonist vs. antagonist effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.